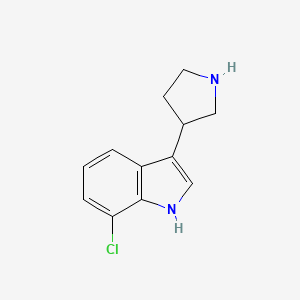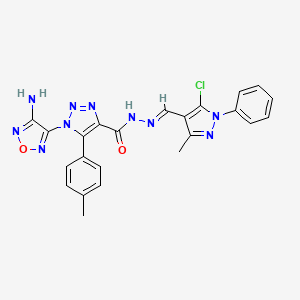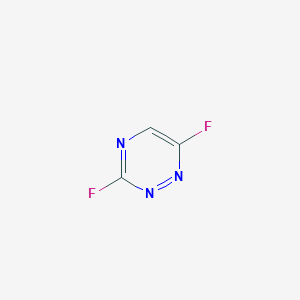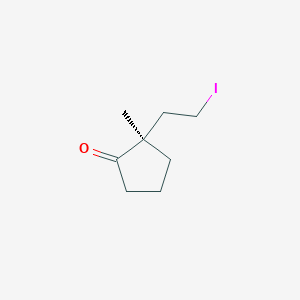![molecular formula C27H26N2O3 B12631972 1-[3-(Triphenylmethoxy)propyl]thymine CAS No. 921587-91-9](/img/structure/B12631972.png)
1-[3-(Triphenylmethoxy)propyl]thymine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(Triphenylmethoxy)propyl]thymine is a synthetic derivative of thymine, a pyrimidine nucleobase found in DNA. This compound is characterized by the presence of a triphenylmethoxy group attached to a propyl chain, which is further connected to the thymine moiety. The unique structure of this compound makes it a subject of interest in various scientific research fields, including medicinal chemistry and molecular biology .
準備方法
The synthesis of 1-[3-(Triphenylmethoxy)propyl]thymine typically involves the following steps :
Monotritylation of Diols: The process begins with the monotritylation of 1,3-propanediol to form 3-(Triphenylmethoxy)propanol.
Mitsunobu Condensation: The 3-(Triphenylmethoxy)propanol is then subjected to Mitsunobu condensation with N3-benzoylthymine to yield the desired product.
Reaction Conditions: The reaction is carried out under specific conditions, including the use of reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) in anhydrous tetrahydrofuran (THF) as the solvent.
化学反応の分析
1-[3-(Triphenylmethoxy)propyl]thymine undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the triphenylmethoxy group, leading to the formation of different derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
1-[3-(Triphenylmethoxy)propyl]thymine has several scientific research applications, including :
Medicinal Chemistry: It is studied as a potential inhibitor of thymidine kinase-2 (TK-2), an enzyme involved in mitochondrial DNA replication. This makes it a candidate for antiviral and anticancer therapies.
Molecular Biology: The compound is used in studies related to DNA synthesis and repair mechanisms.
Chemical Biology: It serves as a probe to investigate the interactions between nucleobases and various proteins.
Industrial Applications: While specific industrial applications are limited, its derivatives may be used in the development of new pharmaceuticals and biochemical tools.
作用機序
The mechanism of action of 1-[3-(Triphenylmethoxy)propyl]thymine involves its interaction with thymidine kinase-2 (TK-2). The compound inhibits the phosphorylation of thymidine, thereby interfering with DNA synthesis in cells . This inhibition can lead to the suppression of viral replication and the proliferation of cancer cells. The molecular targets and pathways involved include the mitochondrial DNA replication machinery and associated enzymes.
類似化合物との比較
1-[3-(Triphenylmethoxy)propyl]thymine can be compared with other thymine derivatives, such as :
1-[(Z)-4-(Triphenylmethoxy)-2-butenyl]thymine: Similar in structure but with a different alkyl chain, this compound also exhibits inhibitory effects on thymidine kinase.
1-[6-[1-(4-Chlorophenyl)-1,1-(diphenyl)methoxy]hexyl]thymine: This derivative has a longer alkyl chain and a chlorophenyl group, which may alter its biological activity.
Thymine 1-β-D-arabinofuranoside: A nucleoside analog used in antiviral research, differing in its sugar moiety and overall structure.
The uniqueness of this compound lies in its specific triphenylmethoxy group, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in scientific research and medicinal chemistry. Its unique structure and ability to inhibit thymidine kinase-2 make it a valuable tool for studying DNA synthesis and developing new therapeutic agents.
特性
CAS番号 |
921587-91-9 |
|---|---|
分子式 |
C27H26N2O3 |
分子量 |
426.5 g/mol |
IUPAC名 |
5-methyl-1-(3-trityloxypropyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C27H26N2O3/c1-21-20-29(26(31)28-25(21)30)18-11-19-32-27(22-12-5-2-6-13-22,23-14-7-3-8-15-23)24-16-9-4-10-17-24/h2-10,12-17,20H,11,18-19H2,1H3,(H,28,30,31) |
InChIキー |
DXTYLRAYPFWVTI-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(C(=O)NC1=O)CCCOC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-{4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-diethylbenzenesulfonamide](/img/structure/B12631911.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(difluoromethyl)-, methyl ester](/img/structure/B12631914.png)



![3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B12631934.png)
![Ethyl 2-[({3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}carbonyl)amino]benzoate](/img/structure/B12631940.png)
![(6R)-6-(4-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B12631942.png)

![N-[4-[(7-chloro-1,8-naphthyridin-4-yl)amino]phenyl]benzamide](/img/structure/B12631949.png)
![{[1-(2-Methoxyphenyl)ethenyl]oxy}(diphenyl)silyl](/img/structure/B12631958.png)

